4-Chloro-10-(3,4-dimethylphenyl)-9-methyl-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-11-one
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Overview
Description
4-Chloro-10-(3,4-dimethylphenyl)-9-methyl-8-oxa-10,12-diazatricyclo[73102,7]trideca-2(7),3,5-trien-11-one is a complex organic compound with a unique tricyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-10-(3,4-dimethylphenyl)-9-methyl-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-11-one typically involves multi-step organic reactions. One common method involves the three-component condensation of N1-phenylthiocarbamide with salicylaldehyde and the ether of acetoacetic acid in the presence of trifluoroacetic acid . This reaction yields the desired tricyclic structure with high efficiency.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency of industrial production.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-10-(3,4-dimethylphenyl)-9-methyl-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-11-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: Halogen substitution reactions are common, where the chlorine atom can be replaced by other halogens or functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like bromine or iodine. Reaction conditions typically involve controlled temperatures and solvents such as ethanol or dichloromethane.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various halogenated derivatives.
Scientific Research Applications
4-Chloro-10-(3,4-dimethylphenyl)-9-methyl-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-11-one has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a nonsteroidal anti-inflammatory drug (NSAID) due to its structural similarity to known anti-inflammatory agents.
Materials Science: Its unique tricyclic structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Research: The compound’s interactions with biological molecules are of interest for understanding its potential therapeutic effects and mechanisms of action.
Mechanism of Action
The mechanism of action of 4-Chloro-10-(3,4-dimethylphenyl)-9-methyl-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-11-one involves its interaction with molecular targets such as enzymes and receptors. It is believed to exert its effects by inhibiting specific enzymes involved in inflammatory pathways, thereby reducing inflammation and pain . The exact molecular pathways and targets are still under investigation.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 9-methyl-10-phenyl-11-thioxo-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-13-carboxylate
- 4-Chloro-9,10-dimethyl-12-(4-methylbenzenesulfonyl)-8-oxa-10-azatricyclo[7.3.1.02,7]trideca-2,4,6-trien-11-one
Uniqueness
4-Chloro-10-(3,4-dimethylphenyl)-9-methyl-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-11-one is unique due to its specific substitution pattern and the presence of a chlorine atom, which can influence its reactivity and biological activity. Its structural features distinguish it from other similar compounds, making it a valuable subject of study in various research fields.
Properties
Molecular Formula |
C19H19ClN2O2 |
---|---|
Molecular Weight |
342.8 g/mol |
IUPAC Name |
4-chloro-10-(3,4-dimethylphenyl)-9-methyl-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-11-one |
InChI |
InChI=1S/C19H19ClN2O2/c1-11-4-6-14(8-12(11)2)22-18(23)21-16-10-19(22,3)24-17-7-5-13(20)9-15(16)17/h4-9,16H,10H2,1-3H3,(H,21,23) |
InChI Key |
XRCXRMBWMXFTPJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=O)NC3CC2(OC4=C3C=C(C=C4)Cl)C)C |
Origin of Product |
United States |
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